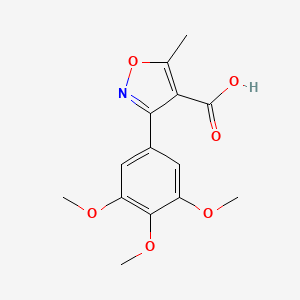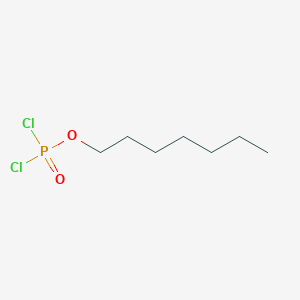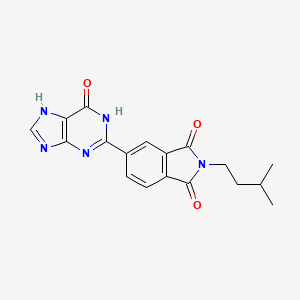
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then converted to the nitrile oxide. This nitrile oxide undergoes a 1,3-dipolar cycloaddition with methyl propiolate to yield the desired isoxazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
Uniqueness
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potential biological activities .
Propriétés
Formule moléculaire |
C14H15NO6 |
|---|---|
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
5-methyl-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO6/c1-7-11(14(16)17)12(15-21-7)8-5-9(18-2)13(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,16,17) |
Clé InChI |
ZDWCZJURXHVMGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13703923.png)
![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)

![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)
![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)
